![molecular formula C18H19N5O2S B2610136 N-(2-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide CAS No. 890636-16-5](/img/structure/B2610136.png)
N-(2-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide, also known as MTZTP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MTZTP belongs to the class of tetrazole-based compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Applications De Recherche Scientifique
Photodynamic Therapy Application
- Zinc Phthalocyanine Derivatives : A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives with potential use in photodynamic therapy, particularly for cancer treatment. These compounds show high singlet oxygen quantum yield and good fluorescence properties, making them suitable as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Anti-Cancer Activity
- Gold (III) and Nickel (II) Metal Ion Complexes : Research by Ghani and Alabdali (2022) focuses on the synthesis of ligands from tetrazole-triazole compounds interacting with gold (III) and nickel (II) metal ions. These complexes demonstrated cytotoxic effects against breast cancer cell lines, with the gold(III) complex showing higher effectiveness (Ghani & Alabdali, 2022).
Anti-Helicobacter pylori Agents
- Novel Structures for Helicobacter pylori Treatment : A study by Carcanague et al. (2002) developed compounds with potent and selective activities against Helicobacter pylori, including strains resistant to common treatments. This research contributes to developing novel anti-H. pylori agents (Carcanague et al., 2002).
Antisecretory Activity
- Butanamides for Gastric Acid Secretion : Ueda et al. (1991) synthesized compounds for their antisecretory activity against histamine-induced gastric acid secretion, with some demonstrating potent activity. This has implications for treating gastric disorders (Ueda et al., 1991).
Photochemical Decomposition
- Sulfamethoxazole Photochemical Decomposition : Zhou and Moore (1994) studied the photolability of sulfamethoxazole, a related compound, in acidic solutions. This research provides insights into the stability and decomposition pathways of such compounds under light exposure (Zhou & Moore, 1994).
Pharmacological and Toxicity Evaluation
- Heterocyclic Novel Derivatives : Faheem (2018) focused on the computational and pharmacological potential of novel derivatives for toxicity assessment, tumor inhibition, and anti-inflammatory actions. This is crucial for developing safer and more effective therapeutic agents (Faheem, 2018).
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-12-7-6-8-14(11-12)23-18(20-21-22-23)26-13(2)17(24)19-15-9-4-5-10-16(15)25-3/h4-11,13H,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHPHEUPVJHRGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

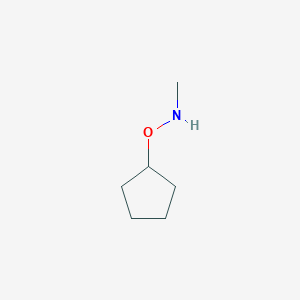
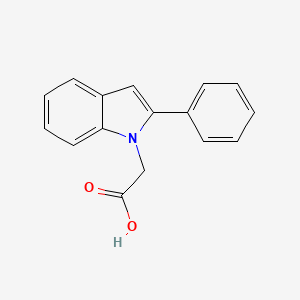
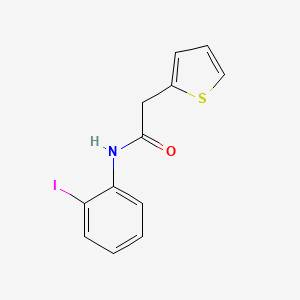
![2-[[4-Methyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2610062.png)
![Methyl 2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonyl-4,5-dimethoxyphenyl]acetate](/img/structure/B2610064.png)
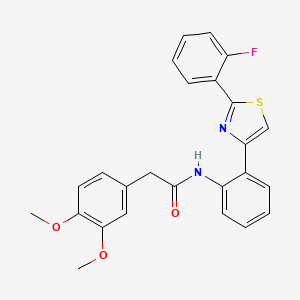
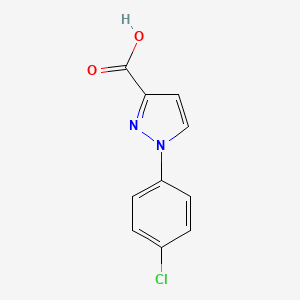
![N-(3-acetylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2610069.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2610070.png)

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B2610073.png)

![1-(4-chlorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
